21-Desisobutyryl-21-cyclohexanoyl Ciclesonide
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Overview
Description
21-Desisobutyryl-21-cyclohexanoyl Ciclesonide is a synthetic glucocorticoid analog derived from Ciclesonide. It is primarily used in scientific research and has shown potential in various applications due to its unique chemical structure and properties .
Preparation Methods
The synthesis of 21-Desisobutyryl-21-cyclohexanoyl Ciclesonide involves multiple steps, starting from CiclesonideSpecific reaction conditions and reagents used in this synthesis are proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
21-Desisobutyryl-21-cyclohexanoyl Ciclesonide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyclohexanoyl group.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
21-Desisobutyryl-21-cyclohexanoyl Ciclesonide is used in various scientific research fields, including:
Chemistry: As a reference material for studying glucocorticoid analogs.
Biology: Investigating its effects on cellular processes and receptor interactions.
Medicine: Exploring its potential therapeutic applications, particularly in inflammatory and allergic conditions.
Industry: Used in the development of new pharmaceuticals and as a standard in quality control.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This interaction results in anti-inflammatory and immunosuppressive effects. The molecular pathways involved include the inhibition of pro-inflammatory cytokines and the suppression of immune cell activation .
Comparison with Similar Compounds
21-Desisobutyryl-21-cyclohexanoyl Ciclesonide is unique due to the presence of the cyclohexanoyl group, which enhances its stability and receptor affinity. Similar compounds include:
Ciclesonide: The parent compound with an isobutyryl group.
Desisobutyryl-ciclesonide: The active metabolite of Ciclesonide without the isobutyryl group.
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and receptor affinities.
Properties
Molecular Formula |
C35H48O7 |
---|---|
Molecular Weight |
580.7 g/mol |
IUPAC Name |
[2-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] cyclohexanecarboxylate |
InChI |
InChI=1S/C35H48O7/c1-33-16-15-24(36)17-23(33)13-14-25-26-18-29-35(34(26,2)19-27(37)30(25)33,42-32(41-29)22-11-7-4-8-12-22)28(38)20-40-31(39)21-9-5-3-6-10-21/h15-17,21-22,25-27,29-30,32,37H,3-14,18-20H2,1-2H3/t25-,26-,27-,29+,30+,32+,33-,34-,35+/m0/s1 |
InChI Key |
WXQTYYPUTFGKEI-PZEHJPGKSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5CCCCC5)C(=O)COC(=O)C6CCCCC6)CCC7=CC(=O)C=C[C@]37C)O |
Canonical SMILES |
CC12CC(C3C(C1CC4C2(OC(O4)C5CCCCC5)C(=O)COC(=O)C6CCCCC6)CCC7=CC(=O)C=CC37C)O |
Origin of Product |
United States |
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